3-(Acetoxymethyl)phenylboronic acid
Overview
Description
3-(Acetoxymethyl)phenylboronic acid: is an organic compound with the molecular formula C9H11BO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acetoxymethyl group at the third position.
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle, making them important to organic synthesis .
Mode of Action
They can form esters with diols, which is a key step in many chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Phenylboronic acid, a related compound, is known to be soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . These properties may influence the bioavailability of 3-(Acetoxymethyl)phenylboronic acid.
Result of Action
The ability of boronic acids to form esters with diols is a key property that enables their use in various chemical reactions, including the formation of carbon-carbon bonds in the suzuki-miyaura cross-coupling reaction .
Action Environment
The solubility of phenylboronic acid in various solvents suggests that the solvent environment could potentially influence the action of this compound .
Biochemical Analysis
Biochemical Properties
3-(Acetoxymethyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form reversible covalent bonds with diols and other nucleophiles, which makes it a valuable tool in the study of enzyme mechanisms and protein interactions. For instance, it can interact with serine proteases by forming a covalent bond with the serine residue in the active site, thereby inhibiting the enzyme’s activity. Additionally, this compound can bind to carbohydrate molecules, making it useful in the study of glycoproteins and other carbohydrate-containing biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. By inhibiting these kinases, this compound can alter the phosphorylation state of key signaling proteins, leading to changes in gene expression and cellular metabolism . Additionally, this compound can affect the stability and function of glycoproteins on the cell surface, which can impact cell-cell communication and immune responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, thereby inhibiting their activity. For example, it can form a covalent bond with the serine residue in the active site of serine proteases, leading to enzyme inhibition . Additionally, this compound can interact with carbohydrate molecules on the surface of cells, affecting cell signaling and communication . The ability of this compound to form reversible covalent bonds also allows it to act as a reversible inhibitor, making it a valuable tool in the study of enzyme kinetics and protein interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form phenylboronic acid and acetic acid . The rate of hydrolysis can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . The stability of this compound in vivo may be limited by its susceptibility to hydrolysis and other metabolic processes.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can effectively inhibit enzyme activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular function . Studies in animal models have shown that the threshold for toxicity can vary depending on factors such as the route of administration and the duration of exposure. It is important to carefully control the dosage of this compound in experimental settings to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its hydrolysis and interaction with enzymes. This compound can be hydrolyzed to form phenylboronic acid and acetic acid, which can then enter various metabolic pathways . Additionally, this compound can interact with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases . These interactions can affect the metabolic flux and levels of metabolites in cells, leading to changes in cellular function and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as those involved in the uptake of boronic acids . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through interactions with targeting signals or post-translational modifications . For example, this compound can be localized to the endoplasmic reticulum or Golgi apparatus, where it can interact with glycoproteins and other carbohydrate-containing biomolecules . The subcellular localization of this compound can also influence its ability to modulate cell signaling pathways and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetoxymethyl)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-bromomethylphenylboronic acid.
Acetylation: The bromomethyl group is converted to an acetoxymethyl group through an acetylation reaction. This is achieved by reacting the starting material with acetic anhydride in the presence of a base such as pyridine.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Acetoxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The acetoxymethyl group can be reduced to a hydroxymethyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the presence of aryl or vinyl halides.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Hydroxymethylphenylboronic acid.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: 3-(Acetoxymethyl)phenylboronic acid is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the acetoxymethyl group, making it less reactive in certain contexts.
3-Methoxyphenylboronic acid: Contains a methoxy group instead of an acetoxymethyl group, leading to different reactivity and applications.
Uniqueness: 3-(Acetoxymethyl)phenylboronic acid is unique due to the presence of the acetoxymethyl group, which enhances its reactivity and allows for specific applications in organic synthesis and medicinal chemistry. The acetoxymethyl group can be easily modified, providing versatility in chemical transformations .
Properties
IUPAC Name |
[3-(acetyloxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-7(11)14-6-8-3-2-4-9(5-8)10(12)13/h2-5,12-13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOMVLYGHIHVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674536 | |
Record name | {3-[(Acetyloxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935701-04-5 | |
Record name | {3-[(Acetyloxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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